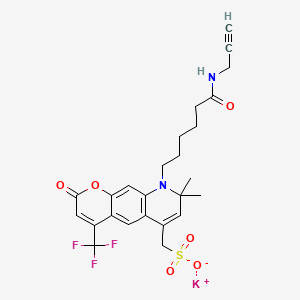
AF430 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF 430 alkyne is a derivative of the yellow-green fluorescent dye AF 430. This compound is a sulfonated coumarin dye that is particularly useful for flow cytometry and antibody labeling due to its stable fluorescence across a wide range of pH values. The terminal alkyne group in AF 430 alkyne makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF 430 alkyne is synthesized by introducing an alkyne group into the AF 430 dye structure. The synthesis involves the reaction of AF 430 with propargylamine under specific conditions to form the alkyne derivative . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at room temperature.
Industrial Production Methods
Industrial production of AF 430 alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
AF 430 alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. This type of reaction is a click chemistry reaction that forms a stable triazole ring .
Common Reagents and Conditions
The CuAAc reaction requires a copper catalyst, typically copper sulfate (CuSO₄), and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .
Major Products Formed
The major product formed from the CuAAc reaction of AF 430 alkyne is a triazole-linked conjugate, which is often used for labeling biomolecules .
Wissenschaftliche Forschungsanwendungen
AF 430 alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling of biomolecules for imaging and tracking within cells.
Medicine: Utilized in diagnostic assays and therapeutic research.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
Wirkmechanismus
The mechanism of action of AF 430 alkyne involves its participation in CuAAc reactions. The terminal alkyne group reacts with azide-containing molecules in the presence of a copper catalyst to form a stable triazole ring. This reaction is highly specific and efficient, making AF 430 alkyne a valuable tool for bioconjugation and molecular labeling .
Vergleich Mit ähnlichen Verbindungen
AF 430 alkyne is unique due to its stable fluorescence and suitability for CuAAc reactions. Similar compounds include:
AF 430 amine: A derivative with a terminal amino group.
AF 430 azide: An azide derivative used for labeling alkyne-containing biomolecules.
AF 430 carboxylic acid: A non-reactive form used as a reference standard.
AF 430 hydrazide: A carbonyl-reactive dye for conjugating with aldehydes and ketones.
These compounds share the core AF 430 structure but differ in their functional groups, making them suitable for various applications.
Eigenschaften
Molekularformel |
C25H26F3KN2O6S |
|---|---|
Molekulargewicht |
578.6 g/mol |
IUPAC-Name |
potassium;[8,8-dimethyl-2-oxo-9-[6-oxo-6-(prop-2-ynylamino)hexyl]-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H27F3N2O6S.K/c1-4-9-29-22(31)8-6-5-7-10-30-20-13-21-18(19(25(26,27)28)12-23(32)36-21)11-17(20)16(14-24(30,2)3)15-37(33,34)35;/h1,11-14H,5-10,15H2,2-3H3,(H,29,31)(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
ZRXADTSYTDFTFN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCC#C)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
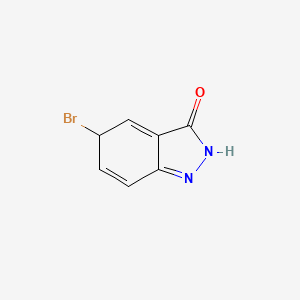
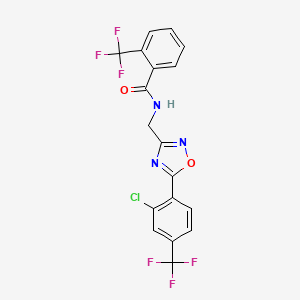
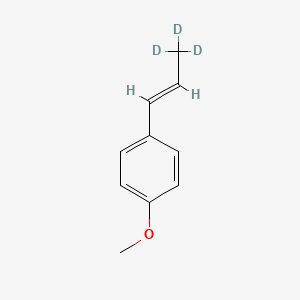
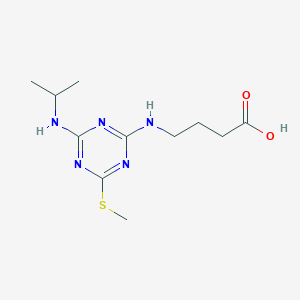
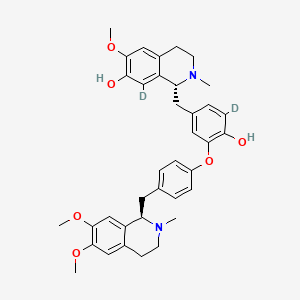

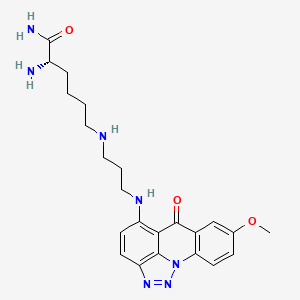

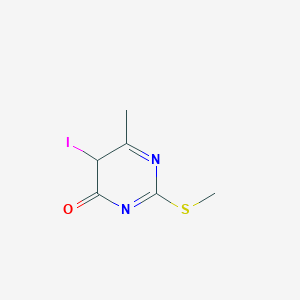
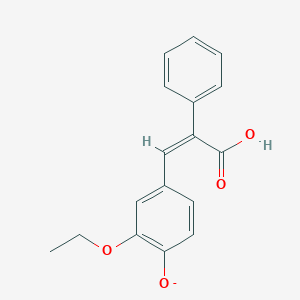
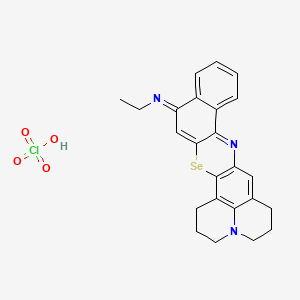
![3-[5-fluoro-6-[1-[3-[4-[4-[1-methyl-4-[[(1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethyl]amino]phthalazin-6-yl]piperazine-1-carbonyl]piperidin-1-yl]-3-oxopropyl]piperidin-4-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12365265.png)
